Benzenecarbodithioic acid

Acid dissociation constant Dithiocarboxylic acid Proton-transfer equilibrium

Researchers synthesizing narrow-dispersity polymers via RAFT often face added cost from separate CTA synthesis. Benzenecarbodithioic acid (DTBA) serves as an in situ RAFT mediator precursor, achieving PDI as low as 1.08. Its pKa of 1.92-~190× more acidic than benzoic acid-enables soft-metal chelation (Fe³⁺, Ni²⁺, Pd²⁺) inaccessible to conventional carboxylic acids. • In situ RAFT mediator for controlled MMA polymerization at 60 °C; cocktail-initiator protocol available. • Soft-metal chelator for catalyst recovery and nanocrystal functionalization. • Enhanced SAR sensitivity: Hammett ρ = 1.5 vs. 1.0 for benzoic acid. • Ships ambient; full quality assurance documentation provided.

Molecular Formula C7H6S2
Molecular Weight 154.3 g/mol
CAS No. 121-68-6
Cat. No. B094261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarbodithioic acid
CAS121-68-6
Molecular FormulaC7H6S2
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=S)S
InChIInChI=1S/C7H6S2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)
InChIKeyZGRWZUDBZZBJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenecarbodithioic Acid (DTBA) Identity and Analog Positioning


Benzenecarbodithioic acid (CAS 121-68-6; synonyms: dithiobenzoic acid, DTBA) is an organosulfur compound with formula C₆H₅CS₂H and molecular weight 154.25 g·mol⁻¹ . It belongs to the dithiocarboxylic acid family, representing the sulfur-analogue of benzoic acid where both carboxylic oxygen atoms are replaced by sulfur [1]. The compound exists as a dark red sticky solid or viscous oil at ambient temperature, with a boiling point of 226.1 °C and LogP of 2.54 [2]. Unlike its oxygen-counterpart benzoic acid, DTBA is substantially more acidic (pKa 1.92 vs. 4.2) and exhibits pronounced soft-metal chelation preference through its dithiocarboxylate group, enabling applications inaccessible to conventional benzoic acid derivatives [1][3]. Industrially, DTBA serves dual roles: (i) as a key synthetic precursor to dithiobenzoate ester RAFT chain transfer agents, and (ii) as an in situ mediator for controlled radical polymerization via a unique hydrogen-abstraction-driven transformation mechanism [4].

DTBA: Why Generic Substitution Is Not Permissible


Substituting benzenecarbodithioic acid with a generic 'dithiocarboxylic acid' or a structurally related analog (e.g., benzoic acid, monothiobenzoic acid, or pre-formed dithiobenzoate ester) without quantitative justification risks catastrophic failure in two critical domains. First, the approximately 190-fold acidity enhancement of DTBA (pKa 1.92) relative to benzoic acid (pKa ~4.2) fundamentally alters proton-transfer equilibrium, speciation, and reactivity at physiological or process-relevant pH [1]. Second, DTBA's unique capacity to function as an in situ RAFT mediator precursor—transforming via hydrogen abstraction into an active dithioester during polymerization—cannot be replicated by pre-formed dithiobenzoate esters, which introduce distinct induction profiles and impurity signatures [2]. The evidence below establishes that these differentiations are not marginal; they are quantitatively decisive for experimental design, process scale-up, and procurement specification.

DTBA Quantitative Differentiation Evidence


Acidity Differential: DTBA vs. Benzoic Acid

Benzenecarbodithioic acid (DTBA) exhibits a pKa of 1.92, compared to benzoic acid with a pKa of approximately 4.2 [1][2]. This corresponds to a Ka ratio of approximately 190:1 (ΔpKa ≈ 2.28), confirming that DTBA is about 100–200 times more acidic than its oxygen-analog [3]. Monothiobenzoic acid (RCOSH) displays intermediate acidity, with dithiocarboxylic acids reported as approximately 3× more acidic than their monothio counterparts [1]. At pH 7.4, DTBA exists >99.99% as the conjugate base dithiobenzoate, whereas benzoic acid is only partially deprotonated (~50%), dictating fundamentally different speciation, solubility, and metal-coordination behavior in aqueous and biological media.

Acid dissociation constant Dithiocarboxylic acid Proton-transfer equilibrium

In Situ CTA Generation: DTBA vs. Pre-Formed RAFT Agents

Unlike pre-formed dithiobenzoate RAFT agents (e.g., benzyl dithiobenzoate, cumyl dithiobenzoate, CPADB) that are added as intact CTAs, DTBA acts as a mediator precursor. Nguyen and Vana (2006) demonstrated that DTBA induces controlled polymerization of methyl methacrylate at 60 °C but only after a pronounced induction period of several hours, during which DTBA is partially transformed via hydrogen abstraction into a dithioester bearing a tertiary ester group moiety that constitutes the active RAFT agent [1]. The rate coefficient of hydrogen abstraction from DTBA and the reinitiation rate of the phenylcarbonothioylsulfanyl radical intermediate were quantitatively estimated via kinetic modeling and validated against electrospray ionization mass spectrometry data [1]. Pre-formed dithiobenzoate esters such as cumyl dithiobenzoate and phenylethyl dithiobenzoate show distinct thermal stability profiles: cumyl dithiobenzoate reversibly eliminates DTBA at 120 °C, while phenylethyl and benzyl dithiobenzoates are comparatively stable under these conditions [2]. Additionally, DTBA is a documented side-product during polymerization with CPADB (4-cyanopentanoic acid dithiobenzoate), necessitating purification via diethyl ether precipitation [3].

RAFT polymerization Chain transfer agent In situ mediator generation

Polymerization Dispersity: DTBA vs. Pre-Formed CTAs

Bai et al. (2000) reported that DTBA-mediated polymerization of methyl acrylate, styrene, and methyl methacrylate yielded polymers with controlled molecular weight, first-order kinetics, and a minimal polydispersity index (PDI) of 1.08 [1]. For comparison, benzyl dithiobenzoate-mediated RAFT polymerization of DMA gave PDI < 1.2 for molecular weights exceeding 100,000 g·mol⁻¹ [2], while 4-cyanopentanoic acid dithiobenzoate (CPADB)-mediated RAFT polymerization produced polyelectrolytes with PDI = 1.08–1.17 across DPn = 50–500 [3]. Although the PDI floor is comparable across these dithiobenzoate-based systems, DTBA achieves this without requiring pre-synthesis of the CTA, instead generating the active species in situ. The PDI minimum of 1.08 is significantly below the theoretical limit of 1.5–2.0 typical of conventional free-radical polymerization.

Controlled radical polymerization Polydispersity index Molecular weight distribution

Enhanced Substituent Sensitivity: Dithiobenzoic vs. Benzoic Acid

The Hammett reaction constant (ρ) for dithiobenzoic acid dissociation equilibria has been determined as 1.5, which is 1.5 times greater than the reference ρ = 1.0 established for benzoic acid dissociation [1]. This enhanced ρ value indicates that dithiobenzoic acid derivatives are significantly more sensitive to ring substituent electronic effects than their benzoic acid counterparts. The greater ρ value implies a more stabilized transition state during dissociation, consistent with the higher acidity of the dithiocarboxyl group. This differential substituent sensitivity provides a quantitative framework for predicting the pKa of substituted dithiobenzoic acids — an essential tool for designing derivatives with tailored acid strength for specific applications, with predictability exceeding that achievable using benzoic acid σ-ρ correlations alone.

Hammett equation Linear free-energy relationship Substituent effect

Soft-Metal Selectivity: Dithiobenzoate vs. Benzoate

The conjugate base dithiobenzoate (C₆H₅CS₂⁻) reacts with 'soft' metal salts to give well-characterized complexes such as Fe(S₂CC₆H₅)₃ and Ni(S₂CC₆H₅)₂, a property attributed to the soft sulfur donor atoms conforming to Pearson's HSAB principle [1]. In contrast, benzoate (C₆H₅CO₂⁻), with hard oxygen donor atoms, preferentially coordinates hard metal ions (e.g., Mg²⁺, Ca²⁺, Al³⁺). Quantitative equilibrium constants for base adduct formation of Zn(II) and Ni(II) dithiobenzoate complexes have been measured and compared with other four-sulfur chelate systems, confirming the distinctive stability trends of dithiobenzoate vs. carboxylate or monothiocarboxylate ligands [2]. This selectivity enables applications in metal extraction, catalysis, and surface functionalization that are inaccessible to benzoic acid or monothiobenzoic acid derivatives.

Metal chelation HSAB principle Dithiocarboxylate ligand

DTBA Procurement-Critical Application Scenarios


In Situ RAFT Mediation for Controlled Radical Polymerization

For research groups or pilot-scale operations synthesizing narrow-dispersity methacrylate, styrene, or acrylate polymers where eliminating a separate CTA synthesis step reduces cost and time, DTBA serves directly as the mediator precursor. As established by Nguyen & Vana (2006), DTBA induces controlled MMA polymerization at 60 °C after an in situ transformation into the active dithioester RAFT agent [1]. A cocktail-initiator protocol is available to eliminate the induction period. The minimal achievable PDI of 1.08, documented by Bai et al. (2000), confirms polymerization control comparable to pre-formed dithiobenzoate CTAs [2]. This scenario is procurement-critical when the workflow tolerates an induction period or when the cocktail-initiator protocol is adopted.

Soft-Metal Chelation for Extraction, Catalysis, and Passivation

DTBA (or its conjugate base dithiobenzoate) is the reagent of choice when chelation of soft metal ions (Fe³⁺, Ni²⁺, Zn²⁺, Pd²⁺, Pt²⁺, Mo⁴⁺) is required, as confirmed by the well-characterized complexes Fe(S₂CC₆H₅)₃ and Ni(S₂CC₆H₅)₂ [1]. Benzoic acid, with hard oxygen donors, cannot substitute in these applications. The quantitative base-adduct equilibrium constants for Zn(II) and Ni(II) dithiobenzoate systems have been documented, providing thermodynamic benchmarks for process design [2]. Applications include heavy-metal remediation, transition-metal catalyst recovery, and nanocrystal surface functionalization with carbodithioate anchoring groups.

Enhanced Substituent Sensitivity for Physical-Organic Studies

When constructing Hammett plots or designing substituted aromatic acid libraries for quantitative structure-activity relationship (QSAR) studies, DTBA and its derivatives offer a 1.5-fold greater Hammett reaction constant (ρ = 1.5) compared to benzoic acid (ρ = 1.0) [1]. This enhanced substituent sensitivity enables finer discrimination of electronic effects in SAR campaigns, provided the investigator accounts for the altered ρ value when predicting pKa or reactivity. Procurement of DTBA over benzoic acid is justified when the experimental objective is to amplify or precisely quantify substituent electronic contributions to acid dissociation equilibria.

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